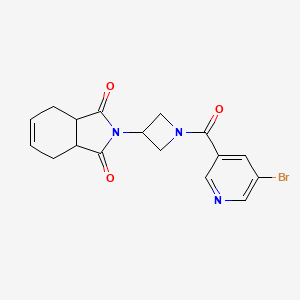

2-(1-(5-bromonicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

This compound features a fused 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione core modified with a 5-bromonicotinoyl-substituted azetidine ring. The 5-bromonicotinoyl moiety provides both steric bulk and electronic effects, likely influencing reactivity and interactions with targets such as enzymes or receptors. Though direct synthesis data for this compound are unavailable in the evidence, analogous derivatives (e.g., 2-(azetidin-3-yl)-isoindole-dione hydrochloride) suggest that coupling reactions (e.g., amidation or nucleophilic substitution) with 5-bromonicotinoyl chloride are plausible synthetic routes .

Properties

IUPAC Name |

2-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O3/c18-11-5-10(6-19-7-11)15(22)20-8-12(9-20)21-16(23)13-3-1-2-4-14(13)17(21)24/h1-2,5-7,12-14H,3-4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUNPJOIGOSTHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CN=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure

The compound features a unique structure that combines an azetidine ring with an isoindole moiety, which is known for its diverse biological activities. The presence of the bromonicotinoyl group suggests potential interactions with biological targets related to nicotinic receptors.

Molecular Formula

The molecular formula for this compound is .

Research indicates that compounds with similar structures often exhibit activity as enzyme inhibitors or receptor ligands. The specific interactions of this compound may involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Receptor Modulation : The bromonicotinoyl moiety may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes and diseases.

Antimicrobial Activity

Studies on related compounds have shown promising antibacterial and antifungal properties. For instance, derivatives of isoindole have been reported to possess significant activity against various bacterial strains including:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

The effectiveness against these pathogens suggests that the compound could be explored as a potential antimicrobial agent.

Case Studies and Research Findings

- Antibacterial Activity : A study on related heterocyclic compounds demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 250 to 1000 µg/mL against various strains. The specific activity of our compound needs further investigation but is hypothesized to be within a similar range based on structural similarities.

- Antifungal Activity : Research has indicated that isoindole derivatives exhibit antifungal properties against Candida albicans. The compound's potential antifungal activity should be evaluated through in vitro assays.

- Cytotoxicity Studies : Preliminary cytotoxicity assays on structurally related compounds have shown varying degrees of toxicity towards cancer cell lines. It would be prudent to conduct similar assays for this compound to determine its safety profile and therapeutic window.

Comparison of Biological Activities

| Compound Type | Target Organisms | MIC (µg/mL) | Reference |

|---|---|---|---|

| Isoindole Derivative | S. aureus | 500 - 1000 | |

| Isoindole Derivative | E. coli | 750 - 1500 | |

| Heterocyclic Compound | C. albicans | 200 - 800 |

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria |

| Antifungal | Significant activity against yeast strains like C. albicans |

| Cytotoxicity | Varies; requires further investigation |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Comparative Analysis

Synthetic Accessibility The target compound’s bromonicotinoyl group may require palladium-catalyzed cross-coupling or nucleophilic acyl substitution, contrasting with 25c’s Diels-Alder/cross-coupling hybrid approach (61% yield) . 3b’s 93% yield highlights the efficiency of introducing sulfur-based substituents compared to bulkier groups like bromonicotinoyl, which may lower yields due to steric hindrance .

Biological Activity Captan’s trichloromethylsulfanyl group confers broad-spectrum antifungal activity, whereas the target compound’s bromonicotinoyl group may target nicotinamide-dependent enzymes (e.g., PARPs or kinases) . MGK 264’s lipophilic 2-ethylhexyl chain enhances membrane permeability, while the bromonicotinoyl group’s polarity may limit bioavailability without prodrug strategies .

Applications Photo-protected imidazole monomer demonstrates the isoindole-dione scaffold’s versatility in photochemistry, whereas the target compound’s bromine atom could enable radioimaging or targeted covalent inhibition .

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify proton environments and carbon frameworks. Assign peaks by comparing with NIST reference spectra for isoindole-dione derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight and fragmentation patterns. Cross-validate with theoretical isotopic distributions.

- X-ray Crystallography : Resolve absolute stereochemistry (if crystalline) and validate bond angles/distances against NIST crystallographic databases .

- Computational Modeling : Employ density functional theory (DFT) to simulate NMR shifts or IR spectra, comparing results with experimental data .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer :

- Catalyst Screening : Test palladium-based catalysts for Suzuki-Miyaura couplings (relevant for bromonicotinoyl moieties) under varying temperatures (e.g., 60–100°C) .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for azetidine ring formation, monitoring reaction progress via TLC/HPLC .

- Purification Strategies : Use flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

Q. What experimental approaches are suitable for assessing solubility and stability under laboratory conditions?

- Methodological Answer :

- Solubility Profiling : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C, quantifying solubility via UV-Vis spectrophotometry .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Compare results with stability guidelines from NIST .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays to test inhibition of nicotinamide-dependent enzymes (e.g., PARPs), correlating IC values with structural analogs .

- Molecular Docking : Employ AutoDock Vina to model interactions between the bromonicotinoyl group and target proteins, validating with mutagenesis studies .

- Theoretical Frameworks : Link findings to existing theories (e.g., enzyme-substrate binding kinetics) to contextualize mechanism hypotheses .

Q. How should contradictions between in vitro and in vivo efficacy data be addressed?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models via LC-MS/MS to identify bioavailability limitations .

- Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites, assessing their bioactivity compared to the parent compound .

- Dose-Response Refinement : Apply Hill equation modeling to reconcile potency differences across experimental models .

Q. What strategies are recommended for developing validated analytical methods for this compound?

- Methodological Answer :

- HPLC Method Validation : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and column (C18) to achieve resolution >2.0. Validate linearity (R >0.99), precision (%RSD <2%), and LOQ (<10 ng/mL) .

- Cross-Lab Reproducibility : Share protocols with collaborators to test inter-lab variability, incorporating feedback into standard operating procedures (SOPs) .

Q. What experimental designs are effective for resolving discrepancies between computational predictions and empirical data?

- Methodological Answer :

- Sensitivity Analysis : Vary computational parameters (e.g., solvent models, basis sets) to identify sources of error. Compare with empirical NMR/IR data .

- Controlled Replication : Repeat synthesis and characterization under standardized conditions (e.g., inert atmosphere, strict temperature control) to minimize experimental noise .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood due to potential respiratory irritancy .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for halogenated organic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.